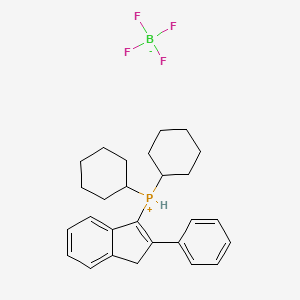
DL-1,2,4,5-bis-o-(1-Methylethylidene)-3,6-bis-o-(phenylmethyl)-myo-inositol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-1,2,4,5-bis-o-(1-Methylethylidene)-3,6-bis-o-(phenylmethyl)-myo-inositol is a synthetic derivative of myo-inositol, a type of sugar alcohol. This compound is characterized by the presence of isopropylidene and benzyl protecting groups, which are commonly used in organic synthesis to protect hydroxyl groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DL-1,2,4,5-bis-o-(1-Methylethylidene)-3,6-bis-o-(phenylmethyl)-myo-inositol typically involves the protection of hydroxyl groups on myo-inositol. The process may include:
Protection with Isopropylidene Groups: This step involves the reaction of myo-inositol with acetone in the presence of an acid catalyst to form isopropylidene-protected inositol.
Protection with Benzyl Groups: The remaining hydroxyl groups are protected by reacting with benzyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar protection strategies, with optimization for yield and purity. The use of automated synthesis equipment and stringent quality control measures would be essential.
Analyse Des Réactions Chimiques
Types of Reactions
DL-1,2,4,5-bis-o-(1-Methylethylidene)-3,6-bis-o-(phenylmethyl)-myo-inositol can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the isopropylidene and benzyl groups to yield free hydroxyl groups.
Substitution Reactions: Introduction of other functional groups at the hydroxyl positions after deprotection.
Common Reagents and Conditions
Deprotection: Acidic conditions (e.g., hydrochloric acid) for isopropylidene removal and catalytic hydrogenation for benzyl group removal.
Substitution: Various reagents depending on the desired functional group, such as alkyl halides for alkylation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, deprotection would yield myo-inositol, while substitution could yield a variety of functionalized inositol derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling pathways.
Medicine: Investigated for potential therapeutic applications, such as inositol derivatives for treating psychiatric disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of DL-1,2,4,5-bis-o-(1-Methylethylidene)-3,6-bis-o-(phenylmethyl)-myo-inositol would depend on its specific application. In biological systems, it may interact with enzymes and receptors involved in inositol signaling pathways, affecting cellular processes such as cell growth and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
myo-Inositol: The parent compound, a naturally occurring sugar alcohol.
Scyllo-Inositol: Another stereoisomer of inositol with different biological properties.
D-chiro-Inositol: A stereoisomer involved in insulin signaling.
Uniqueness
DL-1,2,4,5-bis-o-(1-Methylethylidene)-3,6-bis-o-(phenylmethyl)-myo-inositol is unique due to its specific protective groups, which allow for selective reactions and modifications. This makes it a valuable intermediate in synthetic chemistry.
Propriétés
Numéro CAS |
98974-90-4 |
|---|---|
Formule moléculaire |
C26H32O6 |
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
5,5,11,11-tetramethyl-2,8-bis(phenylmethoxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane |
InChI |
InChI=1S/C26H32O6/c1-25(2)29-21-19(27-15-17-11-7-5-8-12-17)23-24(32-26(3,4)31-23)20(22(21)30-25)28-16-18-13-9-6-10-14-18/h5-14,19-24H,15-16H2,1-4H3 |
Clé InChI |
GVSFMNAITONPJR-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC2C(O1)C(C3C(C2OCC4=CC=CC=C4)OC(O3)(C)C)OCC5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


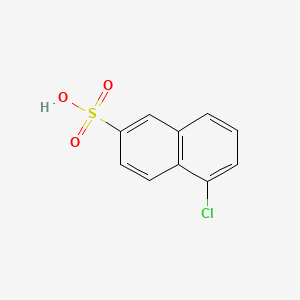
![Tert-butyl 8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15123332.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B15123336.png)
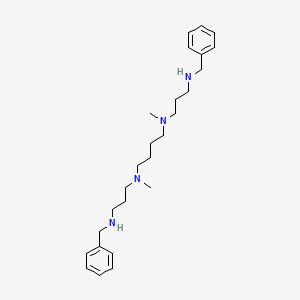
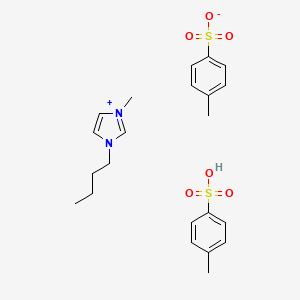


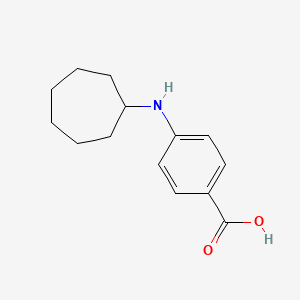
![1,1,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)vinyl)-1H-benzo[E]indolium perchlorate](/img/structure/B15123365.png)
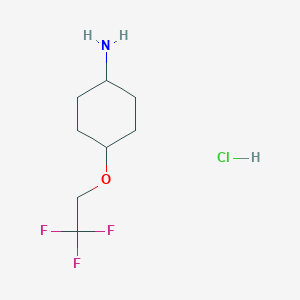
![4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine](/img/structure/B15123385.png)
![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B15123392.png)
![4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15123401.png)
